Kikumycin A

Description

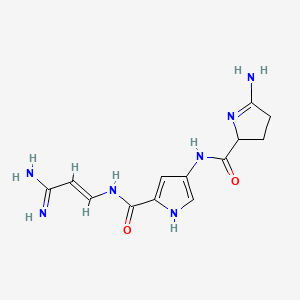

Structure

3D Structure

Properties

CAS No. |

37913-77-2 |

|---|---|

Molecular Formula |

C13H17N7O2 |

Molecular Weight |

303.32 g/mol |

IUPAC Name |

4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-N-[(E)-3-amino-3-iminoprop-1-enyl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C13H17N7O2/c14-10(15)3-4-17-12(21)9-5-7(6-18-9)19-13(22)8-1-2-11(16)20-8/h3-6,8,18H,1-2H2,(H3,14,15)(H2,16,20)(H,17,21)(H,19,22)/b4-3+ |

InChI Key |

LQPIARFCQJVRNW-ONEGZZNKSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Kikumycin A; Tan 868 B; TAN-868 A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Kikumycin A from Streptomyces phaeochromogenes: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Kikumycin A, a pyrrole-based antibiotic produced by the bacterium Streptomyces phaeochromogenes. It is intended for researchers, scientists, and drug development professionals engaged in the field of natural product discovery and antibiotic development. This document details the fermentation process for the producing organism, the extraction and purification protocols for Kikumycin A, and a summary of its biological activity. Quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

The search for novel antimicrobial agents has been a cornerstone of pharmaceutical research for decades. The genus Streptomyces has proven to be a particularly rich source of diverse and potent bioactive compounds. Among these is Kikumycin A, an antibiotic discovered in the 1960s from the culture broth of Streptomyces phaeochromogenes. This document serves as a detailed technical resource, consolidating the available scientific literature on the discovery and isolation of this compound.

Discovery and Producing Organism

Kikumycin A, along with its congener Kikumycin B, was first isolated from the culture filtrate of Streptomyces phaeochromogenes strain R-719. The producing organism is a species of bacteria within the genus Streptomyces, known for its production of a wide array of secondary metabolites, including other antibiotics such as moenomycin and bambermycin.[1]

Fermentation for Kikumycin A Production

The production of Kikumycin A is achieved through submerged fermentation of Streptomyces phaeochromogenes R-719. The following section outlines the typical fermentation protocol based on the original discovery literature.

Fermentation Protocol

A detailed protocol for the fermentation of S. phaeochromogenes for Kikumycin A production is provided below.

Table 1: Fermentation Parameters for Kikumycin A Production

| Parameter | Value/Description |

| Producing Organism | Streptomyces phaeochromogenes R-719 |

| Culture Medium | Specific composition not detailed in the initial discovery paper. Typically, Streptomyces fermentation media consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract, peptone), and mineral salts. |

| Fermentation Type | Submerged Culture |

| Incubation Time | Not specified in the initial discovery paper. Fermentation is typically carried out for several days until maximum antibiotic titer is achieved. |

| Temperature | Not specified. Optimal temperature for most Streptomyces species is between 25-30 °C. |

| Aeration and Agitation | Required for submerged fermentation to ensure adequate oxygen supply and nutrient distribution. Specific parameters are not detailed in the initial report. |

Isolation and Purification of Kikumycin A

The isolation and purification of Kikumycin A from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.

Experimental Workflow for Isolation and Purification

The general workflow for the isolation and purification of Kikumycin A is depicted in the following diagram.

Detailed Purification Protocol

The following protocol details the steps for extracting and purifying Kikumycin A from the culture filtrate.

Step 1: Adsorption to Cation Exchange Resin The filtered fermentation broth is passed through a column packed with a cation exchange resin. Kikumycins A and B, being basic in nature, adsorb to the resin.

Step 2: Elution The adsorbed antibiotics are then eluted from the cation exchange resin using an appropriate buffer or solvent system. This step yields a crude mixture of Kikumycin A and B.

Step 3: Alumina Chromatography The crude Kikumycin mixture is further purified by chromatography on an alumina column. This step separates Kikumycin A from Kikumycin B and other impurities, yielding purified Kikumycin A.

Structure and Physicochemical Properties

The chemical structure of Kikumycin A was elucidated through spectroscopic methods.

Table 2: Physicochemical Properties of Kikumycin A

| Property | Value/Description |

| Molecular Formula | C₁₃H₁₇N₇O₂ |

| Appearance | Basic in nature |

| Solubility | Details not available in the initial report. |

| UV Absorption | Details not available in the initial report. |

Biological Activity of Kikumycin A

Kikumycin A exhibits a broad spectrum of antibacterial activity, although with relatively high minimum inhibitory concentrations (MICs).

Antibacterial Spectrum

The antibacterial activity of Kikumycin A against various microorganisms is summarized below.

Table 3: Minimum Inhibitory Concentrations (MICs) of Kikumycin A

| Test Organism | MIC (mcg/ml) |

| Micrococcus flavus | 10 |

| Bacillus subtilis | 10 |

| Staphylococcus aureus | 10 |

| Escherichia coli | 10 |

| Shigella sonnei | 10 |

| Salmonella typhi | 10 |

| Klebsiella pneumoniae | >100 |

| Pseudomonas aeruginosa | >100 |

| Mycobacterium smegmatis | 10 |

| Candida albicans | >100 |

| Saccharomyces cerevisiae | >100 |

| Penicillium chrysogenum | >100 |

| Aspergillus niger | >100 |

Data extracted from the original discovery paper.

Conclusion

Kikumycin A, a pyrrole-containing antibiotic from Streptomyces phaeochromogenes, represents an early discovery in the golden age of antibiotics. While its potency is modest compared to other clinically used agents, the unique chemical scaffold of Kikumycin A and its relatives may still hold interest for medicinal chemists in the development of new antibacterial agents. This guide provides a foundational understanding of the discovery and isolation of this natural product, serving as a valuable resource for the scientific community. Further research into the biosynthetic pathway and mechanism of action of Kikumycin A could unveil new avenues for antibiotic research and development.

References

An In-depth Technical Guide on the Physicochemical Properties of Kikumycin A and B

This technical guide provides a detailed overview of the core physicochemical properties of the pyrrole-amidine antibiotics, Kikumycin A and Kikumycin B. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and logical workflows.

Physicochemical Data Summary

The known physicochemical properties of Kikumycin A and B are summarized in the tables below for clear comparison. Data for Kikumycin B is less prevalent in publicly available literature.

Table 1: General Physicochemical Properties

| Property | Kikumycin A | Kikumycin B |

| Appearance | Solid powder[1] | Not explicitly stated |

| Melting Point | Not available | Not available |

| Optical Rotation | Not available | Not available |

Table 2: Molecular and Spectroscopic Properties

| Property | Kikumycin A | Kikumycin B |

| Molecular Formula | C₁₃H₁₇N₇O₂[1] | Not available |

| Molecular Weight | 303.33 g/mol [1] | Not available |

| Exact Mass | 303.1444 Da[1] | Not available |

| UV Absorption (λmax) | Not available | Not available |

Table 3: Solubility and Stability

| Property | Kikumycin A | Kikumycin B |

| Solubility | Soluble in DMSO[1] | Not explicitly stated |

| Storage Condition | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years)[1] | Not explicitly stated |

| Shelf Life | >3 years if stored properly[1] | Not explicitly stated |

Experimental Protocols

The methodologies outlined below are based on established techniques for the isolation and characterization of natural products from Streptomyces, as would be detailed in a primary research article such as "Isolation, Purification, and Properties of Kikumycins A and B".

Fermentation and Isolation

-

Microorganism: Kikumycin A and B are produced by Streptomyces idiomorphus.

-

Culture Conditions: The microorganism is cultured in a suitable liquid fermentation medium under optimized conditions of temperature, pH, and aeration to maximize the production of the target compounds.

-

Harvesting: After an adequate incubation period, the culture broth is harvested.

-

Separation: The mycelial biomass is separated from the culture supernatant, which contains the dissolved kikumycins, through centrifugation or filtration.

Extraction and Purification

-

Initial Extraction: The cell-free supernatant is subjected to solvent extraction, typically with an organic solvent like ethyl acetate or n-butanol, to partition the kikumycins from the aqueous phase.

-

Concentration: The resulting organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is then purified through a series of chromatographic techniques:

-

Adsorption Chromatography: The extract is passed through a silica gel or alumina column and eluted with a solvent gradient of increasing polarity to achieve initial separation.

-

Ion-Exchange Chromatography: Given the basic nature of kikumycins, this technique is employed to separate the compounds based on their charge.

-

Size-Exclusion Chromatography (Gel Filtration): This step separates molecules based on their size and can be used for further purification and buffer exchange.

-

High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reverse-phase (e.g., C18) column, is performed to obtain highly pure Kikumycin A and B.

-

Characterization

-

Structural Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods such as Mass Spectrometry (MS) for molecular weight and formula determination, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for detailed structural analysis.

-

Purity Assessment: The purity of the final samples is confirmed by HPLC.

-

Physicochemical Property Determination:

-

UV-Vis Spectroscopy: To determine the maximum absorption wavelengths (λmax).

-

Polarimetry: To measure the specific optical rotation.

-

Melting Point Apparatus: To determine the melting point of the solid compounds.

-

Solubility Tests: To assess solubility in various solvents.

-

Visualizations

As no specific signaling pathways involving Kikumycin A and B were identified, the following diagram illustrates the general experimental workflow for their isolation and purification.

Caption: A logical workflow for the isolation and purification of Kikumycin A and B.

References

Kikumycin A: An In-depth Technical Guide on its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kikumycin A is a pyrrole-amidine antibiotic produced by Streptomyces kikumyceticus. Possessing a broad spectrum of antibacterial activity, its primary mechanism of action is the inhibition of fundamental cellular processes through direct interaction with bacterial DNA. This technical guide provides a comprehensive overview of the molecular basis of Kikumycin A's antibacterial effects, detailing its interaction with DNA, summarizing its antimicrobial efficacy, and providing protocols for key experimental assays used in its characterization.

Core Mechanism of Action: DNA Minor Groove Binding

Kikumycin A exerts its antibacterial effects by binding to the minor groove of bacterial DNA. This interaction is non-intercalative and shows a preference for AT-rich sequences. By occupying the minor groove, Kikumycin A can interfere with the binding of essential DNA-processing proteins, such as DNA polymerases and transcription factors, thereby disrupting DNA replication and transcription. This disruption of crucial cellular processes ultimately leads to the inhibition of bacterial growth and cell death.

The binding to the DNA minor groove is a characteristic feature of several pyrrole-amidine antibiotics, including netropsin and distamycin. The elongated and flexible structure of these molecules, including Kikumycin A, allows them to fit snugly within the narrow confines of the DNA minor groove, stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions.

dot

Caption: Proposed mechanism of action for Kikumycin A.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MIC) of Kikumycin A

Kikumycin A exhibits a broad antibacterial spectrum, although with relatively high MIC values.[1]

| Bacterial Species | Gram Stain | MIC (µg/mL) |

| Bacillus subtilis | Positive | ~10 |

| Staphylococcus aureus | Positive | ~10 |

| Escherichia coli | Negative | ~10 |

| Pseudomonas aeruginosa | Negative | >100 |

Note: The available data on MICs is limited. Further studies are required to establish a more comprehensive antibacterial profile.

Experimental Protocols

The investigation of Kikumycin A's mechanism of action relies on several key biochemical and biophysical assays. The following are detailed protocols for these essential experiments.

DNA Thermal Denaturation Assay

This assay is used to assess the binding of a ligand (Kikumycin A) to DNA by measuring the change in the melting temperature (Tm) of the DNA. Ligand binding stabilizes the DNA duplex, resulting in an increased Tm.

Protocol:

-

Preparation of DNA Solution:

-

Prepare a stock solution of calf thymus DNA (or a specific synthetic oligonucleotide) in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0).

-

Determine the concentration of the DNA solution spectrophotometrically at 260 nm.

-

-

Preparation of Kikumycin A Solution:

-

Prepare a stock solution of Kikumycin A in the same buffer as the DNA.

-

Determine the concentration of the Kikumycin A solution spectrophotometrically using its known extinction coefficient.

-

-

Mixing and Incubation:

-

In a quartz cuvette, mix the DNA solution with varying concentrations of the Kikumycin A solution.

-

Include a control sample containing only the DNA solution.

-

Allow the mixtures to equilibrate for at least 30 minutes at room temperature.

-

-

Thermal Denaturation:

-

Place the cuvette in a spectrophotometer equipped with a temperature controller.

-

Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature where the DNA is fully denatured (e.g., 95°C).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition in the melting curve.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control DNA from the Tm of the DNA in the presence of Kikumycin A.

-

dot

References

Unraveling the Kikumycin A Enigma: A Scarcity of Biosynthetic Data

Despite a comprehensive search of available scientific literature and genomic databases, the biosynthetic pathway of Kikumycin A, an antibiotic produced by the bacterium Streptomyces phaeochromogenes R-719, remains largely uncharacterized. This significant gap in current knowledge prevents the creation of an in-depth technical guide on its core biosynthetic machinery, as requested by researchers, scientists, and drug development professionals.

While the producing organism has been identified, the specific gene cluster responsible for the synthesis of Kikumycin A has not been elucidated or publicly documented. Consequently, critical information regarding the enzymes, chemical intermediates, and regulatory mechanisms involved in its production is unavailable. This absence of foundational data makes it impossible to fulfill the core requirements of a detailed technical guide, which would necessitate quantitative data, experimental protocols, and pathway visualizations.

What is Known About Kikumycin A

Kikumycin A, along with its congener Kikumycin B, was first isolated from the culture filtrate of Streptomyces phaeochromogenes strain R-719.[1] The compound is classified as an antibiotic with a broad antibacterial spectrum, demonstrating inhibitory activity against both Gram-positive and Gram-negative bacteria.[1] Its chemical formula is C13H17N7O2, and it has been assigned the Chemical Abstracts Service (CAS) number 37913-77-2.

The Search for the Biosynthetic Blueprint

Modern antibiotic research heavily relies on the identification and analysis of biosynthetic gene clusters (BGCs). These are contiguous sets of genes in an organism's genome that encode the proteins required for the production of a specific secondary metabolite, such as an antibiotic. The process of elucidating a biosynthetic pathway typically involves:

-

Genome Sequencing: Sequencing the entire genome of the producing organism, in this case, Streptomyces phaeochromogenes R-719.

-

Bioinformatic Analysis: Using specialized software to scan the genome for potential BGCs. These tools identify characteristic genes, such as those encoding polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), which are common in antibiotic biosynthesis.

-

Gene Inactivation and Heterologous Expression: To confirm the function of a putative BGC, researchers may disrupt specific genes within the cluster to see if production of the target compound is abolished. Alternatively, the entire gene cluster can be transferred to a different, well-characterized host organism to see if it can produce the compound.

-

Enzymatic Assays and Intermediate Characterization: Once the BGC is confirmed, individual enzymes are often produced and studied in vitro to determine their specific function and to identify the chemical intermediates of the pathway.

Despite the established methodologies for this type of research, a publicly available record of these steps having been applied to Kikumycin A biosynthesis in Streptomyces phaeochromogenes R-719 could not be found. Searches of genomic databases for the sequenced genome of this specific strain and for a BGC associated with Kikumycin A were unsuccessful.

Future Outlook

The elucidation of the Kikumycin A biosynthetic pathway presents a valuable opportunity for future research. Understanding how Streptomyces phaeochromogenes R-719 constructs this unique antibiotic could provide insights into novel enzymatic mechanisms and open avenues for biosynthetic engineering to create new, more potent derivatives. The first crucial step towards this goal will be the sequencing and annotation of the genome of this particular bacterial strain, followed by the identification and characterization of the elusive Kikumycin A biosynthetic gene cluster. Until then, a comprehensive technical guide on its biosynthesis remains an endeavor for future scientific discovery.

References

Kikumycin A antibacterial spectrum against Gram-positive bacteria

Introduction to Kikumycin A

Kikumycin A is an antibacterial compound first isolated from the fermentation broth of Streptomyces phaeochromogenes.[1] It is part of a duo of related compounds, Kikumycin A and B, which are basic in nature and were noted to possess a broad antibacterial spectrum.[1] Early reports indicated that the minimum inhibitory concentrations (MICs) for these compounds were generally in the order of 10 mcg/ml, though a specific breakdown of this activity against various bacterial strains was not provided.[1]

Antibacterial Spectrum of Kikumycin A

Quantitative data on the antibacterial spectrum of Kikumycin A against a comprehensive panel of Gram-positive bacteria is not available in the published literature. The initial discovery mentioned a "broad antibacterial spectrum," but specific MIC values against key pathogens such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis have not been documented in the resources accessed.

For the purpose of illustrating how such data would be presented, a template table is provided below. This table is a placeholder and does not contain actual experimental data for Kikumycin A.

Table 1: Illustrative Antibacterial Spectrum of a Hypothetical Antibiotic against Gram-Positive Bacteria (MIC in µg/mL)

| Bacterial Strain | ATCC No. | Antibiotic A (MIC) | Antibiotic B (MIC) |

| Staphylococcus aureus | 29213 | Data Not Available | Data Not Available |

| Staphylococcus epidermidis | 12228 | Data Not Available | Data Not Available |

| Bacillus subtilis | 6633 | Data Not Available | Data Not Available |

| Enterococcus faecalis | 29212 | Data Not Available | Data Not Available |

| Streptococcus pneumoniae | 49619 | Data Not Available | Data Not Available |

| Streptococcus pyogenes | 19615 | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental protocols for determining the MIC of Kikumycin A are not specifically described in the available literature. However, a standard and widely accepted method for this purpose is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

General Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol provides a general workflow for determining the MIC of an antimicrobial agent against bacteria.

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in a sterile saline solution or broth (e.g., Mueller-Hinton Broth - MHB).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of Kikumycin A in a suitable solvent.

-

Perform serial two-fold dilutions of the Kikumycin A stock solution in MHB in a 96-well microtiter plate. The typical concentration range to test would be guided by preliminary screening, for instance, from 128 µg/mL down to 0.06 µg/mL.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic.

-

The final volume in each well is typically 100 or 200 µL.

-

Incubate the plates at 35-37°C for 16-20 hours under ambient air conditions.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Mechanism of Action and Signaling Pathways

There is no information available in the public domain regarding the specific mechanism of action of Kikumycin A or any associated signaling pathways that it may modulate in Gram-positive bacteria. Research into its mode of action would be a critical step in evaluating its potential as a therapeutic agent.

Visualization of Experimental Workflow

As no specific experimental workflows for Kikumycin A have been published, a generalized workflow for determining the antibacterial spectrum of a novel compound is presented below in the form of a Graphviz diagram.

References

Kikumycin A: An Examination of its Potential as a Novel Antitumor Agent

A comprehensive review of the available scientific literature reveals no direct evidence or research pertaining to a compound designated as "Kikumycin A" and its potential as an antitumor agent. Searches for "Kikumycin A" have yielded information on similarly named natural products, such as Kinamycin, Kigamicin D, and the antibiotic Yungumycin (also identified as gougerotin), all of which have demonstrated antitumor properties. This guide will, therefore, summarize the existing research on these related compounds to provide a potential framework for understanding what might be expected from a novel agent in this class, should "Kikumycin A" be a related, yet currently undocumented, molecule.

Overview of Related Compounds with Antitumor Activity

While data on "Kikumycin A" is absent, the study of similar molecules offers valuable insights into potential mechanisms and therapeutic applications.

Kinamycins

Kinamycins A and C are bacterial metabolites characterized by a highly unusual and reactive diazo group.[1] They have demonstrated potent cell growth inhibitory effects against Chinese hamster ovary and K562 cells.[1]

Kigamicin D

Kigamicin D is a novel anticancer agent identified for its selective cytotoxicity against cancer cells under nutrient-starved conditions.[2] It has shown a strong antitumor effect in human tumor xenograft models of pancreatic cancer.[2]

Yungumycin (Gougerotin)

Yungumycin, identified as being identical to the antibiotic gougerotin, has shown significant antitumor activity.[3] It has demonstrated inhibitory effects against various cancer cell lines and in vivo tumor models.[3]

Quantitative Data on Related Antitumor Agents

The following table summarizes the key quantitative data for the aforementioned compounds, providing a comparative look at their potency and efficacy.

| Compound | Cell Line/Tumor Model | Measurement | Value | Reference |

| Yungumycin | KB cells | IC50 | 1 µg/mL | [3] |

| Colon Carcinoma 26 (mice, oral admin.) | Tumor Inhibition Rate | 85% | [3] | |

| Sarcoma 180 (mice, oral admin.) | Tumor Inhibition Rate | 83% | [3] | |

| Sarcoma 180 (mice, equitoxic dose) | Tumor Inhibition Rate | 72% (at 15 mg/kg) | [3] | |

| 5-Fluorouracil (5-FU) | Sarcoma 180 (mice, equitoxic dose) | Tumor Inhibition Rate | 70% (at 40 mg/kg) | [3] |

| Kigamicin D | PANC-1 (pancreatic cancer) | IC50 (Nutrient Deprived) | Not specified | [2] |

| Normal (PrS and NHLF) cells | IC50 (Nutrient Deprived) | Not specified | [2] | |

| LX-1 and DMS-273 (lung cancer) | Antitumor Effect | Weak | [2] | |

| DLD-1 (colon cancer) | Antitumor Effect | No effect | [2] | |

| Colon26 (syngeneic tumor) | Antitumor Effect | Weak | [2] | |

| IMC carcinoma (syngeneic tumor) | Effect | Augmentation of tumor growth | [2] |

Experimental Methodologies of Related Compounds

Detailed experimental protocols are crucial for the replication and advancement of scientific research. The methodologies for the key experiments cited for related compounds are outlined below.

Cell Growth Inhibition and Cytotoxicity Assays

-

Clonogenic Assay (for Yungumycin):

-

KB cells were seeded in appropriate culture dishes.

-

Cells were treated with varying concentrations of Yungumycin.

-

After a specified incubation period, the medium was replaced with fresh, drug-free medium.

-

Colonies were allowed to form over a period of days.

-

Colonies were fixed, stained, and counted to determine the IC50 value, which is the concentration of the drug that inhibits colony formation by 50%.[3]

-

-

Alamar Blue Assay (for Kigamicin D):

-

PANC-1, PrS, and NHLF cells were seeded in 96-well plates.

-

Cells were treated with Kigamicin D for 24 hours under both normal (DMEM-10% FCS) and nutrient-deprived medium (NDM).

-

Alamar Blue reagent was added to each well.

-

After incubation, the fluorescence or absorbance was measured to determine cell viability.[2]

-

In Vivo Antitumor Activity Studies

-

Mouse Tumor Models (for Yungumycin):

-

Colon carcinoma 26 or sarcoma 180 cells were implanted into mice.

-

Yungumycin was administered to the mice via intraperitoneal (i.p.) or oral routes at specified doses.

-

Tumor growth was monitored and measured over time.

-

At the end of the experiment, tumors were excised and weighed to calculate the tumor inhibition rate compared to a control group.[3]

-

-

Human Tumor Xenograft Models (for Kigamicin D):

-

Human tumor cells (e.g., pancreatic, lung, colon) were implanted into immunodeficient mice.

-

Kigamicin D was administered to the mice.

-

Tumor growth was monitored to assess the antitumor effect.[2]

-

Angiogenesis Assay

-

Dorsal Air Sac Assay (for Kigamicin D):

-

A small chamber containing tumor cells was implanted under the dorsal skin of mice.

-

Kigamicin D was administered to the animals.

-

The growth of new blood vessels towards the chamber was observed and quantified to assess the anti-angiogenic activity of the compound.[2]

-

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanisms of "Kikumycin A" are unknown, the related compounds offer clues into potential pathways.

Kinamycins: Targeting Protein Sulfhydryl Groups

Kinamycins inhibit the catalytic decatenation activity of DNA topoisomerase IIα without acting as topoisomerase II poisons.[1] The inhibition was protected by dithiothreitol, suggesting that they may target critical protein sulfhydryl groups through their quinone or activated diazo groups.[1] They do not intercalate into or cross-link DNA.[1] The distinct cellular effects of Kinamycin C suggest a different target from other established anticancer compounds.[1]

Caption: Proposed mechanism of Kinamycin action.

Kigamicin D: Targeting Nutrient-Starved Cancer Cells

Kigamicin D exhibits selective cytotoxicity against cancer cells under nutrient deprivation, a condition common in the tumor microenvironment.[2] This suggests a mechanism that exploits the metabolic vulnerabilities of cancer cells. It also inhibits tumor cell-induced angiogenesis.[2]

Caption: Dual antitumor mechanism of Kigamicin D.

Conclusion and Future Directions

The absence of specific research on "Kikumycin A" prevents a direct assessment of its potential as a novel antitumor agent. However, the promising activities of structurally or nominally similar compounds like the Kinamycins, Kigamicin D, and Yungumycin provide a strong rationale for the investigation of novel natural products in this chemical space. Future research should focus on isolating and characterizing "Kikumycin A," if it exists, and subsequently evaluating its cytotoxic and antitumor properties using the established experimental protocols outlined in this guide. A thorough investigation into its mechanism of action, including the identification of its molecular targets and affected signaling pathways, will be critical in determining its therapeutic potential. The unique properties of related compounds, such as targeting metabolically stressed cancer cells or specific protein functionalities, highlight the diverse and potent bioactivities that may be yet to be discovered.

References

Navigating the Scarcity of Public Data on Kikumycin A Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kikumycin Core: Structure and Known Biological Activity

Kikumycin A and B are natural products isolated from Streptomyces species. The core structure of Kikumycin A features a central pyrrole ring linked to a dihydro-pyrrole moiety and an amidine-containing side chain.

Table 1: Physicochemical Properties of Kikumycin A

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N₇O₂ | PubChem |

| Molecular Weight | 303.32 g/mol | PubChem |

| IUPAC Name | 4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-[(E)-3-amino-3-iminoprop-1-enyl]-1H-pyrrole-2-carboxamide | PubChem |

Limited studies have indicated that Kikumycins A-D exhibit antibacterial activity, particularly against Gram-positive bacteria. However, detailed quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a broad panel of bacterial strains, and comprehensive mechanistic studies are not extensively reported in the public domain.

The Dearth of Public Research on Kikumycin A Analogs and Derivatives

Despite the potential of the Kikumycin scaffold, the scientific literature lacks substantial reports on the synthesis and biological evaluation of its structural analogs and derivatives. Key areas with limited to no publicly available information include:

-

Synthetic Methodologies: Detailed, reproducible protocols for the chemical synthesis of Kikumycin A or its analogs are not published. This is a significant barrier to medicinal chemistry efforts aimed at exploring the SAR of this compound class.

-

Structural Modifications: There are no readily accessible studies describing the systematic modification of the Kikumycin A core to probe the importance of different functional groups for its biological activity.

-

Quantitative Biological Data: Comprehensive datasets detailing the in vitro and in vivo activity of any synthesized analogs are absent from the literature. This includes crucial information for drug development such as efficacy, toxicity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: While the parent compound is known to be an antibiotic, the specific molecular target and the signaling pathways it may modulate have not been elucidated for any potential analogs.

Logical Workflow for Future Kikumycin A Analog Development

For researchers interested in exploring this untapped area, a logical workflow for the development and evaluation of Kikumycin A analogs can be proposed.

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a complete, peer-reviewed total synthesis of Kikumycin A has not been published in scientific literature. The following application notes and protocols outline a proposed synthetic strategy based on established methodologies for the synthesis of related pyrrole-containing natural products and the core structural motifs of Kikumycin A. This document is intended to serve as a guide for researchers in the field.

Introduction

Kikumycin A is a member of a family of bioactive natural products characterized by a substituted pyrrole-amide core. These compounds have garnered interest due to their potential biological activities. The proposed total synthesis of Kikumycin A presents a significant challenge in organic synthesis, requiring precise control over regioselectivity and stereoselectivity. These notes detail a plausible retrosynthetic analysis and forward synthesis of the key fragments of Kikumycin A.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of Kikumycin A (1) suggests a strategy based on the coupling of two key fragments: a functionalized pyrrole carboxylic acid (2) and a complex amine side chain (3). This approach allows for a convergent synthesis, maximizing efficiency.

Caption: Retrosynthetic analysis of Kikumycin A.

Synthesis of the Pyrrole Carboxylic Acid Fragment (2)

The synthesis of the substituted pyrrole carboxylic acid fragment is proposed to proceed via a Paal-Knorr pyrrole synthesis, a reliable method for constructing polysubstituted pyrroles.[1]

Experimental Protocol: Paal-Knorr Synthesis of the Pyrrole Core

-

Preparation of the 1,4-Dicarbonyl Precursor: The synthesis begins with the preparation of a suitable 1,4-dicarbonyl compound. The specific substitution pattern on the pyrrole ring of Kikumycin A will dictate the structure of this precursor.

-

Cyclization Reaction:

-

To a solution of the 1,4-dicarbonyl precursor (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the primary amine (1.1 eq).

-

The reaction mixture is heated to reflux for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the substituted pyrrole.

-

Table 1: Representative Yields for Paal-Knorr Pyrrole Synthesis

| Starting Material (1,4-Dicarbonyl) | Amine | Product (Pyrrole) | Yield (%) | Reference |

| 2,5-Hexanedione | Benzylamine | 1-Benzyl-2,5-dimethylpyrrole | 85-95 | [1] |

| 3,4-Dimethyl-2,5-hexanedione | Methylamine | 1,3,4-Trimethyl-2,5-dimethylpyrrole | 80-90 | [1] |

Synthesis of the Amine Side Chain Fragment (3)

The synthesis of the complex amine side chain requires a multi-step sequence involving stereoselective reactions to install the required chiral centers. The exact route will depend on the specific stereochemistry of the natural product.

Fragment Coupling and Final Steps

The final stages of the proposed synthesis involve the coupling of the pyrrole carboxylic acid (2) and the amine side chain (3) via a standard amide bond formation reaction, followed by deprotection of any protecting groups.

Experimental Protocol: Amide Bond Formation

-

Activation of the Carboxylic Acid:

-

To a solution of the pyrrole carboxylic acid (2) (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling reagent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

-

Amine Coupling:

-

Add the amine side chain (3) (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the protected Kikumycin A precursor.

-

-

Deprotection:

-

The final deprotection step will depend on the protecting groups used throughout the synthesis. Standard deprotection protocols should be employed to yield Kikumycin A.

-

Caption: Proposed workflow for Kikumycin A synthesis.

Synthesis of Related Compounds

The modular nature of this synthetic strategy allows for the synthesis of Kikumycin A analogs by varying the structures of the 1,4-dicarbonyl precursor and the amine side chain. This approach can facilitate structure-activity relationship (SAR) studies to explore the biological activity of this class of compounds.

Conclusion

The outlined synthetic strategy provides a viable and flexible approach for the total synthesis of Kikumycin A and its analogs. The convergent nature of the synthesis, relying on well-established reactions such as the Paal-Knorr synthesis and standard amide coupling, makes it an attractive route for accessing these complex natural products for further biological evaluation. Researchers undertaking this synthesis should pay careful attention to the stereochemical control required for the amine side chain fragment.

References

Application Note: Purification of Kikumycin A from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kikumycin A is a basic, pyrrole-amidine-containing antibiotic produced by the bacterium Streptomyces phaeochromogenes.[1] It exhibits broad-spectrum antibacterial activity and is known to function by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication. This application note provides a detailed protocol for the purification of Kikumycin A from a bacterial culture, based on established methodologies. The protocol is designed to yield a highly purified product suitable for research and drug development purposes.

Data Presentation

The following table summarizes the expected results from a typical purification of Kikumycin A from a 10-liter culture of Streptomyces phaeochromogenes. The values are representative and may vary depending on the specific fermentation conditions and batch.

| Purification Step | Total Volume (L) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |

| Culture Filtrate | 10 | 1,000,000 | 10 | 100 | ~1 |

| Activated Carbon Eluate | 1 | 800,000 | 80 | 80 | ~10 |

| Cation Exchange Chromatography | 0.2 | 640,000 | 3200 | 64 | ~60 |

| Alumina Chromatography | 0.1 | 512,000 | 12800 | 51.2 | ~90 |

| Reverse-Phase HPLC | 0.05 | 409,600 | 25600 | 41 | >98 |

Note: Activity units are determined by a standard bioassay against a susceptible bacterial strain. Purity is estimated by HPLC analysis.

Experimental Protocols

This section details the step-by-step methodology for the purification of Kikumycin A.

Fermentation of Streptomyces phaeochromogenes

-

Culture Medium: Prepare a suitable fermentation medium for Streptomyces phaeochromogenes. A typical medium might consist of glucose, soybean meal, peptone, yeast extract, and inorganic salts.

-

Inoculation and Growth: Inoculate the sterile medium with a seed culture of S. phaeochromogenes. Incubate the culture at 28-30°C with agitation (200 rpm) for 5-7 days. Monitor the production of Kikumycin A using a bioassay or HPLC.

-

Harvesting: After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration. The supernatant (culture filtrate) contains the crude Kikumycin A.

Initial Extraction and Concentration

-

Adsorption to Activated Carbon: Adjust the pH of the culture filtrate to neutral (pH 7.0). Add activated carbon (2-3% w/v) and stir for 1-2 hours to allow for the adsorption of Kikumycin A.

-

Elution: Collect the activated carbon by filtration. Wash the carbon cake with water to remove impurities. Elute the Kikumycin A from the carbon with acidic methanol (e.g., methanol containing 0.1 N HCl).

-

Concentration: Concentrate the acidic methanol eluate under reduced pressure to obtain a crude extract of Kikumycin A.

Cation Exchange Chromatography

Kikumycin A is a basic compound, making cation exchange chromatography an effective purification step.[1][2][3][4][5][6][7][8]

-

Resin and Column Preparation: Use a weak cation exchange resin such as Amberlite IRC-50 or a similar modern equivalent (e.g., CM-Sepharose).[3] Pack the resin into a chromatography column and equilibrate it with a starting buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.0).

-

Sample Loading: Dissolve the crude Kikumycin A extract in the starting buffer and load it onto the equilibrated column.

-

Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities.

-

Elution: Elute the bound Kikumycin A using a linear salt gradient (e.g., 0 to 1.0 M NaCl in the starting buffer) or a step gradient.[5] Collect fractions and monitor for the presence of Kikumycin A using a bioassay or HPLC.

-

Pooling and Desalting: Pool the active fractions and desalt them by dialysis or using a desalting column.

Alumina Chromatography

-

Column Preparation: Pack a column with activated alumina and equilibrate it with a suitable solvent system (e.g., chloroform-methanol gradient).

-

Sample Application and Elution: Apply the desalted and concentrated fractions from the previous step to the alumina column. Elute with a gradient of increasing methanol concentration in chloroform.

-

Fraction Analysis: Collect fractions and analyze for Kikumycin A activity and purity. Pool the pure fractions.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For final polishing and to achieve high purity, RP-HPLC is employed.[4][9][10][11][12][13][14]

-

Column and Mobile Phase: Use a C18 reverse-phase column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile.[3][13]

-

Gradient Elution: Develop a gradient elution method, starting with a low concentration of the organic solvent and gradually increasing it, to separate Kikumycin A from any remaining impurities.

-

Detection and Collection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm). Collect the peak corresponding to Kikumycin A.

-

Lyophilization: Lyophilize the purified fraction to obtain Kikumycin A as a stable powder.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of Kikumycin A.

References

- 1. Isolation, Purification, and Properties of Kikumycins A and B [jstage.jst.go.jp]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. A simple reversed phase high-performance liquid chromatography (RP-HPLC) method for determination of curcumin in aqueous humor of rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. harvardapparatus.com [harvardapparatus.com]

- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 6. conductscience.com [conductscience.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ion-Exchange Chromatography: Basic Principles and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Streptomyces phaeochromogenes BV-204, K-1115A Anthraquinone-Producing Strain: A New Protein Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minimycin, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hplc.eu [hplc.eu]

- 13. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

High-Yield Synthesis of Pyrrole-Imidazole Alkaloids: A Detailed Application Note and Protocol for Oroidin Derivatives

For researchers, scientists, and drug development professionals.

This application note provides a detailed protocol for the high-yield synthesis of Oroidin, a foundational pyrrole-imidazole alkaloid, as a representative member of the Kikumycin A family of natural products. Due to the limited availability of specific high-yield synthetic protocols for Kikumycin A, this guide focuses on the well-established synthesis of Oroidin, offering a robust methodology applicable to the synthesis of various derivatives.

Introduction

Pyrrole-imidazole alkaloids, isolated from marine sponges, represent a diverse class of natural products with a wide range of biological activities, including antimicrobial, antibiofilm, and cytotoxic properties.[1] Oroidin is a key biosynthetic precursor to many more complex alkaloids in this family.[2] Its chemical structure, featuring a 4,5-dibromopyrrole-2-carboxamide linked to a 2-aminoimidazole moiety, presents a compelling target for synthetic chemists. The development of efficient and high-yielding synthetic routes is crucial for enabling further investigation into their therapeutic potential.

This document outlines a proven synthetic strategy for Oroidin, adapted from the work of Rasapalli and colleagues, which proceeds via a key imidazo[1,2-a]pyrimidine intermediate. This approach offers good overall yields and provides a versatile platform for the synthesis of various analogs.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of Oroidin.

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Conjugate Addition | Phthalimide | 2-(3-Oxobutyl)isoindole-1,3-dione | High-yielding |

| 2 | Bromination/Cyclization | 2-(3-Oxobutyl)isoindole-1,3-dione | 2-Amino-5-(2-bromoacetyl)-3,4-dihydro-7H-pyrrolo[1,2-a]pyrimidin-4-one hydrobromide | High-yielding |

| 3 | Amide Coupling | Imidazo[1,2-a]pyrimidine intermediate | Coupled Product | Not specified |

| 4 | Deprotection/Rearrangement | Coupled Product | Oroidin | 65% (for the final two steps) |

Note: Specific yield for step 3 was not provided in the primary literature; however, the overall sequence is reported as efficient.

Experimental Protocols

The following protocols describe the key stages in the synthesis of Oroidin.

Synthesis of the Imidazo[1,2-a]pyrimidine Core

The synthesis begins with the construction of the key imidazo[1,2-a]pyrimidine intermediate.

Step 1: Conjugate Addition

-

To a solution of phthalimide in a suitable solvent, add methyl vinyl ketone.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The product, 2-(3-oxobutyl)isoindole-1,3-dione, is isolated and purified by standard methods.

Step 2: Bromination and Cyclization

-

The product from Step 1 is dissolved in methanol.

-

Bromine is added dropwise at 0°C.

-

The reaction is stirred at room temperature, followed by the addition of concentrated sulfuric acid.

-

The resulting mixture is stirred to facilitate cyclization.

-

The hydrobromide salt of the imidazo[1,2-a]pyrimidine intermediate is collected by filtration.

Synthesis of Oroidin

Step 3: Amide Coupling

-

The imidazo[1,2-a]pyrimidine hydrobromide salt is dissolved in anhydrous DMF.

-

Anhydrous sodium carbonate is added, and the mixture is stirred.

-

4,5-Dibromo-2-trichloroacetylpyrrole is added, and the reaction is heated to 55°C for 2 hours.

-

After completion (monitored by TLC), the solvent is removed under reduced pressure.

Step 4: Deprotection and Rearrangement to Oroidin

-

The crude product from Step 3 is treated with hydrazine hydrate with gentle heating (40-50°C) for 10 minutes.

-

After the reaction is complete, hydrazine is removed under reduced pressure.

-

The final product, Oroidin, is purified by preparative chromatography.

Visualizations

Synthetic Workflow for Oroidin

References

Application Notes and Protocols for In Situ Analysis of Kikumycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kikumycin A is a pyrrole-amidine antibiotic with potential therapeutic applications. Understanding its mechanism of action, cellular targets, and subcellular localization is crucial for its development as a drug candidate. In situ analysis techniques are powerful tools to study these aspects in a biologically relevant context. These notes provide detailed protocols for the application of advanced in situ analysis techniques to investigate Kikumycin A.

Target Audience

These protocols and application notes are intended for researchers, scientists, and drug development professionals with experience in cell biology, molecular biology, and analytical chemistry.

In Situ Visualization of Kikumycin A Cellular Localization via Click Chemistry and Fluorescence Microscopy

This technique allows for the direct visualization of Kikumycin A's distribution within cells, providing insights into its potential sites of action.

Application Note

Fluorescently labeling Kikumycin A enables its tracking within cellular compartments. Given the structure of Kikumycin A, a click chemistry approach is a versatile and bioorthogonal method for attaching a fluorescent reporter. A derivative of Kikumycin A containing a terminal alkyne or azide group can be synthesized. This probe is then introduced to cells, where it localizes according to its natural interactions. Following fixation and permeabilization, a corresponding fluorescently-labeled azide or alkyne is "clicked" onto the Kikumycin A probe, allowing for visualization by fluorescence microscopy.

Experimental Protocol: Fluorescent Labeling and Imaging

Materials:

-

Kikumycin A-alkyne or -azide probe (synthesis required)

-

Fluorescent azide or alkyne (e.g., Alexa Fluor 488 Azide)

-

Cell line of interest (e.g., a human cancer cell line)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 or saponin for permeabilization

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Bovine serum albumin (BSA)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Plate cells on glass coverslips in a 24-well plate and culture to 60-70% confluency.

-

Treat cells with the Kikumycin A-alkyne/azide probe at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1, 4, 12 hours). Include a vehicle-treated control.

-

-

Fixation and Permeabilization:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail. For a 100 µL reaction, mix:

-

1 µL of 20 mM CuSO₄

-

2 µL of 50 mM THPTA

-

1 µL of 10 mM Alexa Fluor 488 Azide

-

94 µL of PBS with 1% BSA

-

-

Freshly prepare a 100 mM solution of sodium ascorbate in water.

-

Add 2 µL of the sodium ascorbate solution to the click reaction cocktail immediately before use.

-

Add 100 µL of the final click reaction mix to each coverslip and incubate for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

-

Capture images to document the subcellular localization of the Kikumycin A probe.

-

Workflow Diagram

Caption: Workflow for in situ visualization of Kikumycin A.

In Situ Target Engagement of Kikumycin A using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a drug to its target protein within a cellular environment.

Application Note

Based on studies of the related Kinamycin antibiotics, a likely target of Kikumycin A is DNA topoisomerase II alpha[1]. CETSA can be employed to verify this interaction in situ. The principle of CETSA is that ligand binding stabilizes the target protein against thermal denaturation. By treating cells with Kikumycin A, heating them across a temperature gradient, and then quantifying the amount of soluble topoisomerase II alpha, a shift in the melting curve indicates direct target engagement.

Experimental Protocol: CETSA for Topoisomerase II Alpha

Materials:

-

Kikumycin A

-

Cell line expressing DNA topoisomerase II alpha (e.g., K562 or other cancer cell lines)

-

Cell culture medium and supplements

-

PBS

-

Protease and phosphatase inhibitor cocktails

-

Lysis buffer (e.g., RIPA buffer)

-

Antibody against DNA topoisomerase II alpha

-

Secondary antibody conjugated to HRP

-

Western blot reagents and equipment

-

PCR thermocycler

Procedure:

-

Cell Treatment:

-

Culture cells to a high density.

-

Treat cells with Kikumycin A at various concentrations (e.g., 0.1 µM to 100 µM) or a vehicle control for a defined period (e.g., 1-2 hours).

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes in a PCR thermocycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to 4°C.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) in lysis buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

Transfer the supernatant (soluble protein fraction) to new tubes.

-

Determine the protein concentration of each sample.

-

-

Western Blot Analysis:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the primary antibody against DNA topoisomerase II alpha, followed by the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

-

Data Analysis:

-

Quantify the band intensities for each temperature point.

-

Plot the relative band intensity against the temperature to generate melting curves for both vehicle- and Kikumycin A-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of Kikumycin A indicates target stabilization and engagement.

-

Signaling Pathway Diagram

Caption: Putative signaling pathway of Kikumycin A.

In Situ Label-Free Imaging of Kikumycin A by Mass Spectrometry Imaging (MSI)

MSI allows for the label-free visualization of the spatial distribution of Kikumycin A and its potential metabolites within cells and tissues.

Application Note

Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI can be used to map the distribution of Kikumycin A in a label-free manner. This technique is particularly useful for analyzing the drug's localization in tissue sections from animal models or in cell pellets. By acquiring mass spectra across a sample surface, an ion map can be generated that shows the intensity of the signal corresponding to the mass-to-charge ratio (m/z) of Kikumycin A. This provides a direct visualization of its distribution.

Experimental Protocol: MALDI MSI of Kikumycin A

Materials:

-

Cells or tissues treated with Kikumycin A

-

Indium tin oxide (ITO) coated glass slides

-

MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)

-

Matrix solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid)

-

MALDI-TOF mass spectrometer

-

Optical scanner

-

MSI data analysis software

Procedure:

-

Sample Preparation:

-

For cell analysis, culture cells on ITO slides, treat with Kikumycin A, and then wash with an appropriate buffer (e.g., ammonium acetate) to remove salts.

-

For tissue analysis, administer Kikumycin A to an animal model, excise the tissue of interest, and prepare thin cryosections (10-20 µm). Mount the sections onto ITO slides.

-

-

Matrix Application:

-

Apply the MALDI matrix uniformly over the sample. This can be done using an automated sprayer or by manual spotting.

-

Allow the matrix to dry completely, forming a fine crystalline layer.

-

-

MSI Data Acquisition:

-

Acquire an optical image of the slide for co-registration with the MSI data.

-

Define the region of interest for MSI analysis.

-

Set the parameters on the MALDI-TOF mass spectrometer, including the laser intensity, raster step size (e.g., 20-50 µm), and mass range to include the m/z of Kikumycin A.

-

Acquire the MSI data by rastering the laser across the sample surface.

-

-

Data Analysis:

-

Process the acquired data using MSI software.

-

Generate an ion map for the m/z corresponding to Kikumycin A ([M+H]⁺).

-

Overlay the ion map with the optical image to visualize the distribution of Kikumycin A in the context of the cellular or tissue morphology.

-

Logical Relationship Diagram

Caption: Logical workflow for MALDI MSI analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the proposed in situ analyses of Kikumycin A, based on data from related compounds and general protocols.

Table 1: In Vitro Inhibitory Activity of Kinamycins against DNA Topoisomerase II alpha

| Compound | IC₅₀ (µM) | Cell Line | Reference |

| Kinamycin C | 9 - 108 | K562 | [1] |

| Kinamycin A | 8 - 66 | K562 | [1] |

Note: The range in IC₅₀ values reflects modulation by dithiothreitol (DTT) concentration.

Table 2: Suggested Experimental Parameters for In Situ Analyses of Kikumycin A

| Technique | Parameter | Suggested Range/Value |

| Fluorescence Microscopy | Kikumycin A Probe Concentration | 0.1 - 10 µM |

| Incubation Time | 1 - 12 hours | |

| Fluorophore | Alexa Fluor 488 or similar | |

| CETSA | Kikumycin A Concentration | 0.1 - 100 µM |

| Temperature Range | 40 - 70°C | |

| Heating Time | 3 minutes | |

| MALDI MSI | Kikumycin A Treatment Dose | Dependent on in vivo model or cell culture EC₅₀ |

| Spatial Resolution | 20 - 50 µm | |

| Matrix | α-cyano-4-hydroxycinnamic acid (CHCA) |

References

Determining the Minimum Inhibitory Concentration (MIC) of Kikumycin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kikumycin A is an antibiotic with a broad antibacterial spectrum. The determination of its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its potency and potential clinical utility. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed application notes and standardized protocols for determining the MIC of Kikumycin A using the broth microdilution and agar dilution methods. While specific quantitative data for Kikumycin A against a wide range of bacterial strains is not extensively available in the public domain, this guide offers the established methodologies to generate such crucial data in a reproducible and standardized manner. An early report suggests that Kikumycins A and B exhibit minimum inhibitory concentrations in the order of 10 mcg/ml against a broad spectrum of bacteria.

Data Presentation

Accurate and clear presentation of MIC data is crucial for the interpretation and comparison of results. The following table provides a standardized format for summarizing the quantitative MIC data for Kikumycin A against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Kikumycin A against various bacterial strains.

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | Data not available |

| Escherichia coli | 25922 | Data not available |

| Pseudomonas aeruginosa | 27853 | Data not available |

| Enterococcus faecalis | 29212 | Data not available |

| Streptococcus pneumoniae | 49619 | Data not available |

Note: The MIC values in this table are placeholders. Researchers should replace "Data not available" with experimentally determined values for Kikumycin A.

Experimental Protocols

The following are detailed protocols for the two most widely accepted methods for MIC determination: Broth Microdilution and Agar Dilution. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing serial dilutions of Kikumycin A in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.

Materials:

-

Kikumycin A powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in the logarithmic growth phase

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

-

Plate reader (optional)

Protocol:

-

Preparation of Kikumycin A Stock Solution:

-

Accurately weigh Kikumycin A powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1000 µg/mL). The solvent should be sterile and should not affect bacterial growth at the concentrations used.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Serial Dilutions in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the Kikumycin A stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

-

The eleventh well in each row should serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).

-

-

Inoculation:

-

Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well from 1 to 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plate for bacterial growth (turbidity). A plate reader can also be used to measure absorbance.

-

The MIC is the lowest concentration of Kikumycin A at which there is no visible growth. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

-

Agar Dilution Method

This method, considered a reference method, involves incorporating serial dilutions of Kikumycin A into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates.

Materials:

-

Kikumycin A powder

-

Mueller-Hinton Agar (MHA)

-

Sterile Petri dishes (100 mm)

-

Bacterial culture in the logarithmic growth phase

-

Sterile saline (0.85% NaCl) or PBS

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Inoculum replicating device (e.g., Steers replicator) or micropipette

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of Kikumycin A Stock Solution:

-

Prepare a stock solution of Kikumycin A as described in the broth microdilution protocol.

-

-

Preparation of Agar Plates with Kikumycin A:

-

Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to 45-50°C in a water bath.

-

Prepare a series of tubes, each containing 18 mL of molten MHA.

-

Add 2 mL of the appropriate Kikumycin A dilution to each tube to achieve the desired final concentrations (this represents a 1:10 dilution of the antibiotic solution). Mix thoroughly but gently to avoid air bubbles.

-

Pour the contents of each tube into a sterile Petri dish and allow the agar to solidify.

-

Include a control plate with no Kikumycin A.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

This suspension will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Using an inoculum replicating device or a micropipette, spot 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the control plate. Up to 36 different isolates can be tested on a single plate.

-

Allow the spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of Kikumycin A that completely inhibits the growth of the organism. A faint haze or a single colony should be disregarded. The growth control plate should show confluent growth.

-

Visualizations

Experimental Workflows

The following diagrams illustrate the key steps in the broth microdilution and agar dilution methods for determining the MIC of Kikumycin A.

Caption: Workflow for Broth Microdilution MIC Determination.

Caption: Workflow for Agar Dilution MIC Determination.

Potential Mechanism of Action (Hypothetical)

The precise mechanism of action for Kikumycin A is not well-documented in publicly available scientific literature. However, antibiotics typically target essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. The following diagram illustrates a hypothetical signaling pathway for bacterial cell wall synthesis and indicates a potential point of inhibition by an antibiotic like Kikumycin A. This is a speculative model to demonstrate a logical relationship.

Caption: Hypothetical Inhibition of Bacterial Cell Wall Synthesis.

Conclusion

The standardized protocols for broth microdilution and agar dilution provided in these application notes are essential for the accurate and reproducible determination of Kikumycin A's Minimum Inhibitory Concentration. The generation of robust MIC data against a diverse panel of bacterial pathogens is a fundamental requirement for the preclinical assessment of this antibiotic and for guiding its potential development for clinical applications. Further research is warranted to elucidate the specific molecular target and mechanism of action of Kikumycin A to fully understand its antibacterial properties.

Kikumycin A: A Potential Agent for Studying Bacterial Cell Membrane Disruption

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kikumycin A is a broad-spectrum antibacterial antibiotic isolated from the culture filtrate of Streptomyces phaeochromogenes.[1] While its general antibacterial properties are known, the specific mechanism of action has not been fully elucidated. This document provides a framework for investigating the potential of Kikumycin A to act via disruption of the bacterial cell membrane. The following sections detail the known antibacterial activity of Kikumycin A and provide a comprehensive set of experimental protocols to test the hypothesis of a membrane-disrupting mechanism.

Antibacterial Spectrum of Kikumycin A

Kikumycin A has demonstrated inhibitory activity against a range of both Gram-positive and Gram-negative bacteria. While detailed minimum inhibitory concentration (MIC) data is limited in publicly available literature, early studies indicate that the MICs are generally in the order of 10 µg/mL.[1] The table below provides a representative summary of the expected antibacterial activity.

| Bacterial Species | Gram Stain | Typical MIC (µg/mL) |

| Staphylococcus aureus | Positive | ~10 |

| Bacillus subtilis | Positive | ~10 |

| Escherichia coli | Negative | ~10 |

| Pseudomonas aeruginosa | Negative | ~10 |

| Table 1: Representative Minimum Inhibitory Concentrations (MICs) for Kikumycin A. These values are based on initial characterizations and should be determined experimentally for specific strains. |

Investigating the Mechanism of Action: Bacterial Membrane Disruption

A key potential mechanism for antibacterial action is the disruption of the bacterial cell membrane, which can lead to depolarization, leakage of cellular contents, and ultimately cell death. A series of well-established assays can be employed to determine if Kikumycin A exhibits such activity.

Experimental Workflow for Assessing Membrane Disruption

The following diagram outlines the logical workflow for investigating the membrane-disrupting properties of Kikumycin A.

Workflow for investigating Kikumycin A's membrane disruption potential.

Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of Kikumycin A that inhibits the visible growth of a specific bacterium.

Materials:

-

Kikumycin A

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of Kikumycin A in an appropriate solvent.

-

In a 96-well plate, perform serial two-fold dilutions of Kikumycin A in CAMHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of Kikumycin A at which no visible bacterial growth is observed.

Outer Membrane Permeabilization Assay (NPN Uptake)

Objective: To assess the ability of Kikumycin A to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe 1-N-phenylnaphthylamine (NPN).

Materials:

-

Gram-negative bacteria (e.g., E. coli)

-

Kikumycin A

-

1-N-phenylnaphthylamine (NPN) stock solution

-

HEPES buffer

-

96-well black, clear-bottom microtiter plates

-

Fluorometer

Protocol:

-

Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with HEPES buffer.

-

Resuspend the bacterial cells in HEPES buffer to an OD600 of 0.5.

-

Add NPN to the bacterial suspension to a final concentration of 10 µM and incubate for 30 minutes at room temperature in the dark.

-

Add varying concentrations of Kikumycin A to the wells of the microtiter plate.

-

Measure the fluorescence intensity immediately using an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

-

An increase in fluorescence intensity compared to the untreated control indicates outer membrane permeabilization.

Inner Membrane Permeabilization Assay (SYTOX Green Uptake)